PLpro is a cysteine protease found in coronaviruses, responsible for cleaving viral polyproteins to release functional proteins necessary for viral replication. [] Additionally, PLpro possesses deubiquitinase (DUB) and deISGylating activities, enabling it to remove ubiquitin and ISG15 modifications from host proteins, disrupting innate immune responses. [, , , , , ]
Related Compounds
GRL0617
Compound Description: GRL0617 is a benzamide-based, non-covalent inhibitor of PLpro originally identified as a potent inhibitor of SARS-CoV PLpro. [, , , , , , , , ] It is widely used as a positive control in PLpro inhibition assays and has been investigated for its potential as a starting point for developing more potent PLpro inhibitors. [, , , , , , ] Studies have shown that GRL0617 binds to the BL2 groove of PLpro, inducing a conformational change that hinders substrate binding. [, , ]
Relevance: GRL0617 is highly relevant to the general term "PLpro inhibitor" as it is a well-characterized inhibitor of this protease and serves as a reference point for developing novel inhibitors. [, , , , , , ] Its known binding mode and structure-activity relationships provide valuable insights for designing new compounds targeting PLpro.
Jun9-72-2
Compound Description: Jun9-72-2 is a PLpro inhibitor identified through high-throughput screening and lead optimization studies. [, ] It displays improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-72-2 forms more extensive interactions with PLpro compared to GRL0617. []
Relevance: Jun9-72-2 is directly relevant to the term "PLpro inhibitor" due to its potent inhibitory activity against PLpro. [, ] Its enhanced potency and distinct interactions with PLpro, compared to GRL0617, highlight its potential as a lead for further development.
Jun9-75-4
Compound Description: Jun9-75-4 is another PLpro inhibitor identified through the same screening efforts as Jun9-72-2. [] Similar to Jun9-72-2, it demonstrates improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-75-4 engages in more extensive interactions with PLpro than GRL0617. []
Relevance: As a potent PLpro inhibitor with improved activity over GRL0617, Jun9-75-4 holds relevance to the broader concept of "PLpro inhibitors". [] Its unique interactions with the enzyme further emphasize its potential for future research and development as a potential antiviral agent.
Jun12682
Compound Description: Jun12682 is a non-covalent PLpro inhibitor designed to target both the ubiquitin-binding site and the BL2 groove pocket of PLpro. [, ] It exhibits potent inhibition of PLpro, including activity against Nirmatrelvir-resistant SARS-CoV-2 strains. [, ] Importantly, Jun12682 displayed promising antiviral efficacy in a mouse model, reducing lung viral loads and improving survival rates. [, ]
Relevance: Jun12682 represents a significant advancement in the development of "PLpro inhibitors" as it exhibits potent in vitro and in vivo activity against SARS-CoV-2, including drug-resistant strains. [, ]
CPI-169
Compound Description: CPI-169 emerged from a high-throughput screen as a potent inhibitor of SARS-CoV-2 PLpro. [] Although its binding mode is not fully elucidated due to the lack of a co-crystal structure, CPI-169 serves as a starting point for developing structure-activity relationships for potent PLpro inhibitors. []
Relevance: As a potent hit from a high-throughput screen, CPI-169 holds direct relevance to the development of "PLpro inhibitors". [] While further structural information is needed to understand its interactions with PLpro, its inherent inhibitory activity makes it a valuable compound for future optimization efforts.
HUP0109
Compound Description: HUP0109 is a covalent, irreversible inhibitor of PLpro that selectively targets the catalytic cleft and forms a covalent bond with the active site cysteine residue (C111). []
Relevance: HUP0109's mechanism of action and selectivity make it a unique and promising "PLpro inhibitor" for further investigation. [] Its covalent binding mode suggests potential for long-lasting inhibition, which could translate to improved efficacy in vivo.
DX-027
Compound Description: DX-027 is a deuterated analog of HUP0109, designed to improve its pharmacokinetic properties. [] Like its parent compound, DX-027 acts as a covalent, irreversible inhibitor of PLpro. [] Preclinical studies suggest that DX-027 shows promise as a potential treatment for COVID-19. []
Relevance: As a deuterated analog of HUP0109 with improved pharmacokinetic properties and promising preclinical results, DX-027 represents a significant lead in the development of "PLpro inhibitors" for COVID-19 treatment. []
5c and 3k (Piperidine-scaffold inhibitors)
Compound Description: 5c and 3k are piperidine-scaffold inhibitors initially developed for SARS-CoV PLpro that also displayed inhibitory activity against SARS-CoV-2 PLpro. [] A co-crystal structure of 3k bound to SARS-CoV-2 PLpro helped guide medicinal chemistry efforts to improve binding and ADME characteristics. []
Relevance: The piperidine-scaffold inhibitors 5c and 3k contribute to understanding the structural features required for PLpro inhibition and highlight the potential for developing pan-coronaviral inhibitors. [] Their optimization towards improved ADME characteristics makes them relevant to the advancement of "PLpro inhibitors" as potential therapeutics.
PF-07957472 (4)
Compound Description: PF-07957472 is a potent, selective, and orally bioavailable SARS-CoV-2 PLpro inhibitor discovered through a machine learning-driven approach. [] This compound demonstrated significant efficacy in a mouse-adapted model of COVID-19. []
Relevance: PF-07957472 represents a landmark achievement in the development of "PLpro inhibitors" due to its potent in vitro and in vivo activity, coupled with favorable pharmacological properties, making it a promising candidate for further clinical investigation. []
GZNL-P36
Compound Description: GZNL-P36 is a potent, non-covalent PLpro inhibitor discovered through structure-based drug design. [] It shows potent inhibitory activity against SARS-CoV-2 and its variants, as well as against other human coronaviruses like HCoV-NL63 and HCoV-229E. [] Oral administration of GZNL-P36 demonstrated promising antiviral effects in a SARS-CoV-2 mouse model, significantly improving survival rates and reducing viral load and lung lesions. []
Relevance: GZNL-P36 demonstrates the potential of developing "PLpro inhibitors" as broad-spectrum antivirals against multiple human coronaviruses. [] Its potent antiviral activity, favorable pharmacokinetic properties, and in vivo efficacy make it a promising candidate for further development.
Amodiaquine
Compound Description: Amodiaquine, an antimalarial drug, was identified as a potential PLpro inhibitor through computational studies and confirmed through in vitro experiments. []
Relevance: Amodiaquine's dual activity against malaria and PLpro makes it a potential candidate for drug repurposing, particularly against COVID-19. [] It highlights the potential of identifying existing drugs with new antiviral applications, offering a faster route for developing "PLpro inhibitors".
Compound Description: This benzamide derivative is a known noncovalent inhibitor of SARS-CoV PLpro that targets the S3 and S4 pockets of the enzyme. [] Studies have shown that it also exhibits inhibitory activity against SARS-CoV-2 PLpro. []
Relevance: The benzamide derivative serves as a starting point for understanding structure-activity relationships of PLpro inhibitors, particularly those targeting the S3 and S4 pockets. [] Its activity against both SARS-CoV and SARS-CoV-2 PLpro suggests potential for developing pan-coronaviral "PLpro inhibitors".
1,2,4-oxadiazole derivatives
Compound Description: Inspired by GRL0617, researchers designed and synthesized a series of 1,2,4-oxadiazole derivatives as potential PLpro inhibitors. [] These compounds were designed to mimic the key pharmacophoric features of GRL0617 while exploring the 1,2,4-oxadiazole core as a bioisostere for the amide bond. []
Relevance: The development and evaluation of 1,2,4-oxadiazole derivatives as "PLpro inhibitors" highlight the importance of exploring bioisosteric replacements and scaffold hopping strategies in medicinal chemistry to discover novel inhibitors with improved properties. []
Compound Description: Compound 372, bearing a triazolopyrimidinyl scaffold, emerged as a promising PLpro inhibitor from a focused library screening and in vitro testing. [] Molecular dynamics simulations provided further support for its favorable binding interactions with PLpro. []
Relevance: This compound introduces a novel triazolopyrimidinyl scaffold for PLpro inhibition, expanding the chemical diversity of potential "PLpro inhibitors." [] Its identification underscores the importance of exploring new chemical space in drug discovery to overcome limitations associated with existing chemotypes.
CSEMRS-1376
Compound Description: CSEMRS-1376 was identified as a potential PLpro inhibitor using the artificial intelligence (AI)-driven drug discovery platform, LIME. [] Computational analysis revealed that CSEMRS-1376 exhibited strong binding affinity for PLpro and shared structural similarities with the known PLpro inhibitor XR8-89. []
Overview
The papain-like protease inhibitor is a significant compound in the field of antiviral drug development, particularly targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease plays a crucial role in the viral life cycle by facilitating the cleavage and maturation of viral polyproteins, which are essential for viral replication and assembly. The inhibition of this enzyme is a promising strategy for developing effective antiviral therapies against COVID-19.
Source and Classification
Papain-like protease inhibitors are classified as small molecules that can either be covalent or non-covalent inhibitors. These compounds have been derived from various sources, including natural products and synthetic libraries. They are primarily designed to target the active site of the papain-like protease, thereby preventing its enzymatic activity and disrupting the viral replication process.
Synthesis Analysis
Methods and Technical Details
The synthesis of papain-like protease inhibitors involves several methodologies, including:
High-Throughput Screening: Libraries of compounds are screened for their ability to inhibit the protease activity. For instance, a study screened 1,300 compounds using fluorescence thermal shift assays to identify potential inhibitors.
Structure-Based Drug Design: Utilizing crystallographic data of the protease-inhibitor complexes, researchers design new compounds that can effectively bind to the active site. This approach has led to the identification of novel non-covalent inhibitors with high binding affinities.
Chemical Modifications: Compounds are often modified to enhance their inhibitory potency. For example, thiazole derivatives and symmetrical disulfide compounds have been identified as effective inhibitors through systematic structural modifications.
Molecular Structure Analysis
Structure and Data
The molecular structure of papain-like protease is characterized by a catalytic triad consisting of cysteine, histidine, and aspartate residues. The active site contains a canonical cysteine residue that acts as a nucleophile during substrate cleavage. High-resolution crystal structures have been determined, revealing intricate details about ligand binding and enzyme conformation. Notably, structures such as those with Protein Data Bank codes 6WZU and 6WRH illustrate how inhibitors interact with the enzyme.
Chemical Reactions Analysis
Reactions and Technical Details
The primary reaction catalyzed by papain-like protease involves the hydrolysis of peptide bonds in viral polyproteins. Inhibitors can either covalently modify the active site cysteine or bind non-covalently to prevent substrate access. For instance, studies have shown that certain disulfide compounds can form covalent bonds with the protease, effectively blocking its activity.
Reaction Mechanism Overview
Substrate Binding: The substrate binds to the active site.
Covalent Modification: Inhibitors may form a covalent bond with Cys111.
Enzyme Inhibition: The inhibitor prevents further substrate cleavage.
Mechanism of Action
The mechanism by which papain-like protease inhibitors exert their effects involves several steps:
Binding Affinity: Inhibitors bind to specific sites on the protease, often mimicking natural substrates or cofactors.
Active Site Blockage: By occupying the active site, these inhibitors prevent substrate access.
Disruption of Viral Replication: The inhibition leads to a halt in viral polyprotein processing, thereby impairing viral replication.
Studies indicate that some non-covalent inhibitors exhibit slow off-rates and high binding affinities, making them potent candidates for therapeutic development.
Physical and Chemical Properties Analysis
Physical Properties
Papain-like protease inhibitors generally exhibit low molecular weights (typically under 500 Da), which enhances their ability to penetrate biological membranes. Their solubility varies based on chemical structure but is crucial for bioavailability.
Chemical Properties
The chemical properties include:
Stability: Many inhibitors are designed to be stable under physiological conditions.
Reactivity: Covalent inhibitors react with specific residues in the active site, while non-covalent inhibitors rely on hydrogen bonds and hydrophobic interactions.
Relevant data indicate that some synthesized compounds possess dissociation constants in the micromolar range, demonstrating effective inhibition.
Applications
Papain-like protease inhibitors are primarily used in scientific research aimed at developing antiviral therapies against SARS-CoV-2 and other coronaviruses. Their applications include:
Drug Development: Identifying lead compounds for further optimization into therapeutic agents.
Biochemical Research: Understanding viral mechanisms and host interactions through enzyme inhibition studies.
Therapeutic Strategies: Potential use in combination therapies to enhance antiviral efficacy against COVID-19.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
OTS964 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK; IC50 = 28 nM). It specifically blocks cytokinesis, leading to apoptosis, in a broad range of cancer cells. OTS964 induces apoptosis of human lung cancer cells in mouse xenografts. OTS964 hydrochloride(cas 1338545-07-5) is a potent TOPK inhibitor with an IC50 value of 28 nM. OTS964 is a dimethylated derivative of OTS514. OTS964 can inhibit TOPK kinase activity with high affinity and selectivity. TOPK (T-lymphokine-activated killer cell-originated protein kinase) is a protein that is found in a wide range of human cancers and is believed to work as an oncogene, promoting tumor growth. OTS964 inhibits the growth of TOPK-positive cells with low IC50 values [A549 (31 nM), LU-99 (7.6 nM), DU4475 (53 nM), MDA-MB-231 (73 nM), T47D (72 nM), Daudi (25 nM), UM-UC-3 (32 nM), HCT-116(33nM), MKN1(38nM), MKN45(39nM), HepG2(19nM), MIAPaca-2 (30 nM), and 22Rv1 (50 nM)].
2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.
Seocalcitol is a vitamin D3 analogue with potential antineoplastic activity. Seocalcitol binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, seocalcitol may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated.
Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an environmental contaminant and a xenobiotic. It is an aromatic amide, a member of monofluorobenzenes, a statin (synthetic), a dihydroxy monocarboxylic acid and a member of pyrroles. It is functionally related to a heptanoic acid. It is a conjugate acid of an atorvastatin(1-). Atorvastatin (Lipitor®), is a lipid-lowering drug included in the statin class of medications. By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very-low-density lipoprotein (VLDL). Prescribing statins is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease. The evidence supporting statin use, coupled with minimal side effects and long term benefits, has resulted in wide use of this medication in North America. Atorvastatin and other statins including [lovastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [simvastatin] are considered first-line treatment options for dyslipidemia. The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases (CVD) (such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke) in many countries. An elevated cholesterol level (elevated low-density lipoprotein (LDL) levels in particular) is a significant risk factor for the development of CVD. Several landmark studies demonstrate that the use of statins is associated with both a reduction in LDL levels and CVD risk. Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack. Some evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within five years) statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and approved by the FDA in 1996. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound. Unlike other members of the statin group, atorvastatin is an active compound and therefore does not require activation. Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor. Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury. Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04) Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation. Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels. A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors. See also: Atorvastatin Calcium Trihydrate (active moiety of); Atorvastatin calcium propylene glycol solvate (active moiety of).
Nelfinavir is an aryl sulfide that is used (as its mesylate salt) for treatment of HIV and also exhibits some anticancer properties. It has a role as a HIV protease inhibitor and an antineoplastic agent. It is a member of benzamides, a member of phenols, an aryl sulfide, a secondary alcohol, a tertiary amino compound and an organic heterobicyclic compound. It is a conjugate base of a nelfinavir(1+). Nelfinavir is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. Nelfinavir is a Protease Inhibitor. The mechanism of action of nelfinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor. Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2. A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. See also: Nelfinavir Mesylate (has salt form).
Arginase inhibitor 1 is an inhibitor of arginase I and II (IC50s = 223 and 509 nM, respectively, for the recombinant human enzymes). It decreases arginase I activity in CHOK cells expressing human arginase I (IC50 = 8 µM). Arginase inhibitor 1 (100 mg/kg, i.v.) reduces infarct size in a rat model of myocardial ischemia and reperfusion injury induced by left-main coronary artery occlusion. Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively. IC50 Value: 223 nM (arginases I); 509 nM (arginases II) Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury.
AM095 is a potent LPA1 receptor antagonist because it inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of at least six G protein-coupled receptors designated LPA1-6. LPA type 1 receptor (LPA1) exhibits widespread tissue distribution and regulates a variety of physiological and pathological cellular functions.